molecular formula C16H13N3OS B3159291 N-benzoyl-N'-(1H-indol-7-yl)thiourea CAS No. 861212-42-2

N-benzoyl-N'-(1H-indol-7-yl)thiourea

Cat. No.: B3159291
CAS No.: 861212-42-2
M. Wt: 295.4 g/mol
InChI Key: AYXMJCIPPFXQNB-UHFFFAOYSA-N
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Description

N-benzoyl-N'-(1H-indol-7-yl)thiourea is a synthetic thiourea derivative offered for research and development purposes. Thiourea derivatives are a class of organosulfur compounds that have garnered significant attention in medicinal chemistry and organic synthesis due to their diverse biological activities and role as versatile intermediates . The core thiourea structure, similar to urea but with a sulfur atom replacing oxygen, allows these compounds to exhibit a range of pharmacological properties. This compound belongs to the specific subclass of N-benzoylthioureas, which are known for their potential applications in antimicrobial research. Benzoylthiourea derivatives have been extensively studied for their efficacy against various bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . The proposed mechanism of action for such compounds often involves the inhibition of key bacterial enzymes, such as DNA gyrase, a critical target for antibacterial agents . The molecular structure of this compound, incorporating an indole moiety, may further influence its binding affinity and selectivity, making it a candidate for investigating new anti-infective agents. Beyond antimicrobial applications, the broader family of thiourea derivatives is actively researched for other biological activities, including antioxidant, anticancer, anti-inflammatory, and antitubular effects . The presence of nitrogen and sulfur atoms in the thiourea group provides ligating centers that can coordinate with various metal ions, suggesting potential for developing metal complexes with enhanced or novel biological properties . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for the latest advancements on the applications of thiourea derivatives in drug discovery and organic synthesis.

Properties

IUPAC Name

N-(1H-indol-7-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15(12-5-2-1-3-6-12)19-16(21)18-13-8-4-7-11-9-10-17-14(11)13/h1-10,17H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXMJCIPPFXQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(1H-indol-7-yl)thiourea typically involves the reaction of benzoyl isothiocyanate with 1H-indol-7-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-(1H-indol-7-yl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(1H-indol-7-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions like elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(1H-indol-7-yl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the indole moiety can interact with various biological pathways, modulating cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Variations and Electronic Properties

Key Analogs:
  • N-Benzoyl-N'-phenylthiourea (BFTU) : Synthesized via acylation of N-phenylthiourea with benzoyl chloride. Chloro-substituted derivatives (e.g., 2-Cl-BFTU, 4-Cl-BFTU) exhibit enhanced lipophilicity .
  • N-Benzoyl-N'-(4-fluorophenyl)thiourea : Predicted to inhibit SIRT1, a protein deacetylase implicated in cancer .
  • N-Benzoyl-N'-(2-pyridyl)thiourea : Methyl-substituted derivatives adopt stable trans-cis conformations due to intramolecular hydrogen bonding (HB) .
  • N-Benzoyl-N'-4-cyanophenyl thiourea: Features a strong electron-withdrawing cyano group, influencing electrochemical properties .
Comparison with N-Benzoyl-N'-(1H-Indol-7-yl)thiourea:
  • Indole vs. Phenyl/Pyridyl : The indole ring introduces a heterocyclic system with an NH group capable of hydrogen bonding. This contrasts with phenyl groups (e.g., BFTU) or pyridyl groups (e.g., pyridylthioureas), where substituents like chloro or methyl modulate lipophilicity or steric effects .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Lipophilicity Dominance : For BFTU derivatives, cytotoxic activity on MCF-7 cells correlates strongly with lipophilic substituents (π-values) rather than electronic (σ) or steric (Es) properties .

Conformational Stability and Hydrogen Bonding

  • Trans-Cis Conformation : Methyl-substituted N-benzoyl-N'-(2-pyridyl)thioureas favor trans-cis conformations stabilized by intramolecular HB (O…H-N and N…H-N), critical for maintaining planar thiourea geometry .

Q & A

Basic Research Questions

What synthetic methodologies are recommended for N-Benzoyl-N'-(1H-indol-7-yl)thiourea?

Answer:
The synthesis typically involves a two-step reaction:

Aroyl isocyanate formation : React benzoyl chloride with potassium thiocyanate (KSCN) to generate benzoyl isocyanate .

Thiourea coupling : Treat 7-aminoindole with the benzoyl isocyanate intermediate under anhydrous conditions (e.g., THF or DCM) at 0–5°C to minimize side reactions .
Critical considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted indole derivatives.
  • Confirm regioselectivity using 1H^{1}\text{H}-NMR, as the indole’s 7-position is sterically and electronically favored for substitution .

Which characterization techniques are essential for structural validation?

Answer:

  • Spectroscopy :
    • FT-IR : Confirm thiocarbonyl (C=S) stretch at 1250–1350 cm1^{-1} and indole N–H at 3400–3500 cm1^{-1} .
    • NMR : Look for benzoyl aromatic protons (δ 7.5–8.0 ppm) and indole protons (δ 6.5–7.5 ppm). The thiourea NH signal (δ 9.5–10.5 ppm) is diagnostic .
  • X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between thiourea S and benzoyl O) using SHELX software for refinement .

What biological targets are associated with this compound?

Answer:

  • EGFR inhibition : Demonstrated IC50_{50} values of 2–5 µM in breast cancer (MCF-7) models via competitive ATP-binding site disruption .
  • SIRT1 modulation : Induces apoptosis in cervical cancer cells (HeLa) by inhibiting deacetylase activity (40–60% reduction at 10 µM) .
  • Cytotoxicity : Dose-dependent effects (EC50_{50} = 8–12 µM) require validation against non-cancerous cell lines (e.g., Vero) to assess selectivity .

Advanced Research Questions

How can contradictory data on enzyme inhibition mechanisms be resolved?

Answer:

  • Orthogonal assays : Pair enzymatic assays (e.g., fluorescence-based SIRT1 activity) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes. For example, the benzoyl group may occupy hydrophobic pockets in EGFR, while the indole interacts with catalytic residues .
  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

What computational methods predict binding affinity and selectivity?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to evaluate electron density at the thiocarbonyl group, which correlates with H-bond donor capacity .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) to assess interactions with EGFR’s L858R/T790M mutations .
  • QSAR models : Train on halogen-substituted analogs to predict how substituents (e.g., Cl, F) enhance binding to SIRT1’s hydrophobic cleft .

How do structural modifications impact anticancer activity?

Answer:

  • Halogen substitution : Adding Cl or F to the benzoyl ring improves EGFR inhibition (IC50_{50} reduced by 30–50%) due to enhanced hydrophobic interactions .
  • Indole substitution : Replacing the 7-position with electron-withdrawing groups (e.g., NO2_2) decreases solubility but increases cytotoxicity (EC50_{50} = 4–6 µM) .
  • Thiourea vs. urea analogs : Thiourea derivatives show superior SIRT1 inhibition (2-fold higher) due to stronger H-bonding with Asp298 .

Data Contradictions and Solutions

Discrepancies in reported IC50_{50}50​ values across studies

Root cause : Variability in assay conditions (e.g., ATP concentration in kinase assays).
Mitigation :

  • Standardize protocols (e.g., 10 µM ATP for EGFR assays).
  • Use reference inhibitors (e.g., Erlotinib for EGFR) as internal controls .

Methodological Best Practices

  • Crystallography : Refine structures with SHELXL (twinned TWIN/BASF commands) and validate via Rint_{\text{int}} < 5% .
  • Biological assays : Include 3D tumor spheroid models to better mimic in vivo conditions vs. 2D monolayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzoyl-N'-(1H-indol-7-yl)thiourea
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N-benzoyl-N'-(1H-indol-7-yl)thiourea

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